2,4-Hexadienenitrile
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Overview
Description
2,4-Hexadienenitrile is an organic compound with the molecular formula C₆H₇N It is characterized by the presence of a nitrile group (-CN) attached to a hexadiene backbone, which consists of a six-carbon chain with two double bonds at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Hexadienenitrile can be synthesized through several methods. One common approach involves the dehydration of 2,4-hexadienoic acid using reagents such as phosphorus pentachloride or thionyl chloride. The reaction typically proceeds under reflux conditions, yielding this compound in good yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydration of 2,4-hexadienoic acid using solid acid catalysts. This method offers advantages in terms of scalability and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Hexadienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The double bonds in the hexadiene backbone can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Primary amines are the major products.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,4-Hexadienenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Hexadienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The nitrile group can participate in nucleophilic addition reactions, while the double bonds can undergo electrophilic addition. These interactions can affect various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
2,4-Hexadienoic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
2,4-Hexadiene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,4-Pentadienenitrile: Shorter carbon chain, affecting its chemical properties and reactivity.
Properties
CAS No. |
1516-01-4 |
---|---|
Molecular Formula |
C6H7N |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
hexa-2,4-dienenitrile |
InChI |
InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3 |
InChI Key |
NYKHMTWWXWMMHN-UHFFFAOYSA-N |
SMILES |
CC=CC=CC#N |
Isomeric SMILES |
C/C=C/C=C/C#N |
Canonical SMILES |
CC=CC=CC#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the neurological effects of 2,4-Hexadienenitrile exposure in rats?
A: Studies show that this compound induces a distinct motor syndrome in rats, characterized by faltering movements and decreased stride length . This is different from the ECC syndrome (excitation with circling and choreiform movements) induced by nitriles like IDPN, allylnitrile, and cis-crotononitrile. Further investigation revealed that this compound, unlike the aforementioned nitriles, does not cause vestibular hair cell degeneration. Instead, it leads to selective neuronal degeneration in the inferior olive and piriform cortex, which likely explains the observed motor deficits .
Q2: Can this compound be used in chemical synthesis?
A: Yes, this compound can be used as a reagent in organic synthesis. One example is its reaction with (-Cyclopentadienyl)bis(ethylene)cobalt (Jonas reagent) . This reaction was intended to synthesize a cobalt oxime sandwich complex, but instead yielded (-cyclopentadienyl)(this compound)cobalt. This highlights the potential for this compound to participate in unexpected reactions, leading to novel compounds .
Q3: How does the structure of this compound relate to its reactivity?
A3: this compound possesses a conjugated diene system along with a nitrile group. This structure allows it to participate in a variety of reactions, including Diels-Alder reactions and nucleophilic additions. Additionally, the electron-withdrawing nature of the nitrile group can influence the reactivity of the diene system, making it susceptible to attack by nucleophiles. Further research is needed to fully understand the structure-activity relationship of this compound and its derivatives.
Q4: Are there safety concerns associated with handling this compound?
A: Given its demonstrated neurotoxicity in animal models , this compound should be handled with extreme caution. Appropriate personal protective equipment, including gloves and respiratory protection, should be used at all times. It is crucial to work in a well-ventilated area and avoid skin or eye contact. In case of accidental exposure, seek immediate medical attention.
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